4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole
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Description
4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H15F4N3OS and its molecular weight is 397.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
- The study by Kaldrikyan et al. (2016) explores reactions of 1,2,4-triazole-3-thiols, which include modifications to create new 3-sulfanyl-1,2,4-triazoles, potentially applicable to similar compounds like the one .
Biological Activity
- Kravchenko (2018) discusses the bioactivity of 1,2,4-triazole derivatives, noting their potential biological activity, which can be relevant for compounds like 4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole.
Separation and Crystallization Studies
- Research by Luo et al. (2017) investigates the potential of ligands similar to 4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole in oxoanion separation and crystallization.
Enzymatic Inhibition Studies
- A study by Arfan et al. (2018) on S-alkylated triazole derivatives as cholinesterase inhibitors may provide insights into the applications of 4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole in similar biological roles.
X-ray and Theoretical Studies
- Al-Wahaibi et al. (2021) delve into the crystal structure and interactions of a COX-2 inhibitor triazole derivative, providing a foundation for understanding similar structures like the compound .
Antibacterial and Antifungal Activities
- Hanif et al. (2012) investigate the antibacterial and antifungal activities of triazole derivatives with methoxybenzyl groups, which could be relevant for the compound due to structural similarities (Hanif et al., 2012).
Catalysis and Reaction Studies
- A reaction study involving triazoles and thioesters by Miura et al. (2015) could provide insights into the chemical behavior of 4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole.
Acute Toxicity Studies
- Safonov (2018) discusses the acute toxicity of triazole derivatives, which is important for understanding the safety profile of similar compounds.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3OS/c1-26-15-4-2-3-13(9-15)11-27-17-24-23-16(18(20,21)22)25(17)10-12-5-7-14(19)8-6-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCEKUVHFECJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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